An In-Depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylfuran-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the aromatic furan ring with a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a wide range of sulfonamides and sulfonate esters.[1] These resulting compounds are scaffolds for novel drug candidates and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylfuran-2-sulfonyl chloride, detailed experimental protocols for its synthesis and key reactions, and essential safety information.
Physical and Chemical Properties
Physical Properties
A summary of the available and predicted physical properties is presented in Table 1. It is important to note that due to limited publicly available experimental data, some values are predicted.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClO₃S | [1] |
| Molecular Weight | 180.61 g/mol | [1] |
| CAS Number | 69815-95-8 | [1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Reacts with water.[1] Soluble in many organic solvents. | - |
| Density | Not available | - |
Chemical Properties and Reactivity
5-Methylfuran-2-sulfonyl chloride is characterized by its high reactivity, primarily driven by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility.[1]
Nucleophilic Substitution: The chlorine atom on the sulfonyl group is a good leaving group, readily displaced by a variety of nucleophiles.[1]
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Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore.[1]
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Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[1]
Hydrolysis: Like many sulfonyl chlorides, 5-Methylfuran-2-sulfonyl chloride is sensitive to moisture and undergoes hydrolysis to the corresponding 5-methylfuran-2-sulfonic acid.[1] This necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]
Influence of the 5-Methylfuran Ring: The electron-rich furan ring can influence the reactivity of the sulfonyl chloride group. The methyl group at the 5-position can also impact the molecule's reactivity and physical properties through electronic and steric effects.[1]
Experimental Protocols
Synthesis of 5-Methylfuran-2-sulfonyl chloride
The most common method for the synthesis of 5-Methylfuran-2-sulfonyl chloride is the chlorination of 5-methylfuran-2-sulfonic acid.[1]
Reaction Scheme:
Caption: Synthesis of 5-Methylfuran-2-sulfonyl chloride.
Detailed Protocol:
Materials:
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5-Methylfuran-2-sulfonic acid
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Thionyl chloride (SOCl₂)
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Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
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Anhydrous diethyl ether (or other suitable inert solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylfuran-2-sulfonic acid in an excess of thionyl chloride.
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Add a catalytic amount of anhydrous DMF to the suspension.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
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The crude 5-Methylfuran-2-sulfonyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of a Sulfonamide Derivative: N-Phenyl-5-methylfuran-2-sulfonamide
This protocol details the reaction of 5-Methylfuran-2-sulfonyl chloride with aniline as a representative primary amine.
Reaction Scheme:
Caption: Synthesis of N-Phenyl-5-methylfuran-2-sulfonamide.
Detailed Protocol:
Materials:
-
5-Methylfuran-2-sulfonyl chloride
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Aniline
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 5-Methylfuran-2-sulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of a solution of aniline in anhydrous DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Furan ring protons: δ 6.5–7.5 ppm; Methyl protons (-CH₃): δ 2.3–2.6 ppm[1] |
| ¹³C NMR | Carbon attached to the sulfonyl group: ~δ 140–150 ppm[1] |
| IR Spectroscopy | Asymmetric S=O stretch: ~1360 cm⁻¹; Symmetric S=O stretch: ~1170 cm⁻¹[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Safety and Handling
5-Methylfuran-2-sulfonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[1][3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
5-Methylfuran-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of diverse sulfonamide and sulfonate ester derivatives. Its well-defined reactivity, particularly towards nucleophiles, makes it a key intermediate for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and practical guidance for its synthesis and use, emphasizing the importance of safe handling and anhydrous reaction conditions. Further research to fully characterize its physical properties and explore its broader synthetic applications is warranted.
